1-(5-Chloro-1H-indole-2-sulfonyl)piperidine-4-carboxylic acid
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Overview
Description
1-((5-Chloro-1H-indol-2-yl)sulfonyl)piperidine-4-carboxylic acid is a complex organic compound that features a unique combination of indole and piperidine moieties. The indole ring is a significant heterocyclic system found in many natural products and drugs, known for its biological activity . The piperidine ring is a common structural motif in pharmaceuticals, contributing to the compound’s potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Chloro-1H-indol-2-yl)sulfonyl)piperidine-4-carboxylic acid typically involves multiple steps, starting with the formation of the indole ring. One common method is the Fischer indole synthesis, which involves the condensation of phenylhydrazine with a carbonyl compound . The piperidine ring can be introduced through a variety of methods, including hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-((5-Chloro-1H-indol-2-yl)sulfonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group on the indole ring can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
1-((5-Chloro-1H-indol-2-yl)sulfonyl)piperidine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((5-Chloro-1H-indol-2-yl)sulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring can bind to multiple receptors, influencing various biological processes. The sulfonyl group can enhance the compound’s ability to interact with enzymes and proteins, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral activity.
Piperidine derivatives: Commonly found in pharmaceuticals and known for their biological activity.
Uniqueness
1-((5-Chloro-1H-indol-2-yl)sulfonyl)piperidine-4-carboxylic acid is unique due to its combination of indole and piperidine rings, along with the presence of a sulfonyl group.
Properties
CAS No. |
919792-79-3 |
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Molecular Formula |
C14H15ClN2O4S |
Molecular Weight |
342.8 g/mol |
IUPAC Name |
1-[(5-chloro-1H-indol-2-yl)sulfonyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C14H15ClN2O4S/c15-11-1-2-12-10(7-11)8-13(16-12)22(20,21)17-5-3-9(4-6-17)14(18)19/h1-2,7-9,16H,3-6H2,(H,18,19) |
InChI Key |
MLBXPCNGFXPMNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC3=C(N2)C=CC(=C3)Cl |
Origin of Product |
United States |
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